{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Description
{7-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. Key structural attributes include:
- Substituents: A 7-ethyl and 6-methyl group on the pyrimidine ring, and a hydroxymethyl (-CH₂OH) group at position 2 of the triazole moiety.
- Molecular formula: C₁₀H₁₆N₄O, with a molecular weight of 209.27 g/mol (calculated from substituents and core structure).
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(7-ethyl-6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C9H16N4O/c1-3-7-6(2)4-10-9-11-8(5-14)12-13(7)9/h6-7,14H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
VTXZKVNPMJBNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=NC(=NN12)CO)C |
Origin of Product |
United States |
Preparation Methods
Methanol Functionalization at the 2-Position
The methanol group attached at the 2-position is introduced through selective hydroxymethylation. This can be achieved by:
- Reacting the 2-position with formaldehyde under controlled conditions.
- Using protecting groups to ensure regioselectivity.
- Employing reduction of aldehyde intermediates to yield the methanol substituent.
Research Findings and Analytical Data
- The compound has a molecular formula of C9H16N4O and a molecular weight of approximately 196.25 g/mol.
- Its IUPAC name is (7-ethyl-6-methyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-2-yl)methanol.
- Spectroscopic data (NMR, MS) confirm the successful introduction of the methanol group at the 2-position and the presence of alkyl substituents at the 6 and 7 positions.
- Purity and yield depend on the optimization of reaction conditions such as temperature, solvent, and catalysts.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | Substituted pyrimidines, hydrazines, alkyl halides |
| Reaction solvents | DMF, ethanol, or other polar aprotic solvents |
| Temperature range | 0°C to reflux, depending on step |
| Catalysts | Acidic or basic catalysts for cyclization and hydroxymethylation |
| Purification methods | Column chromatography, recrystallization |
| Yield range | Moderate to high, depending on step efficiency |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary oxidation | KMnO₄ in acidic medium | {7-ethyl-6-methyl...pyrimidin-2-yl}carboxylic acid | 65–72% | |
| Selective oxidation | TEMPO/NaOCl | {7-ethyl-6-methyl...pyrimidin-2-yl}aldehyde | 58% |
Oxidation typically proceeds via radical intermediates or direct dehydrogenation, depending on the oxidizing agent. The carboxylic acid derivative shows enhanced solubility in polar solvents.
Esterification and Etherification
The alcohol group participates in nucleophilic substitutions:
| Reaction Type | Reagents | Conditions | Applications |
|---|---|---|---|
| Ester formation | Acetyl chloride, pyridine | 0°C, anhydrous DCM | Prodrug development |
| Ether synthesis | Alkyl halides, K₂CO₃ | Reflux in DMF | Lipophilicity enhancement |
Ester derivatives (e.g., acetate) are commonly synthesized to improve membrane permeability in pharmacokinetic studies. Etherification with methyl iodide produces methyl ethers, stabilizing the compound against enzymatic degradation.
Nucleophilic Substitution
The triazole ring’s nitrogen atoms facilitate electrophilic substitutions:
| Target Position | Reagents | Product | Notes |
|---|---|---|---|
| Triazole N1 | Methyl iodide, Ag₂O | 1-Methyl-triazolopyrimidine derivative | Regioselectivity confirmed by NMR |
| Pyrimidine C5 | HNO₃, H₂SO₄ | Nitro-substituted analog | Requires <50°C to avoid ring degradation |
Nitration at C5 introduces electron-withdrawing groups, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cyclization and Ring Expansion
Under basic conditions, the hydroxymethyl group participates in intramolecular cyclization:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (10%) | Reflux in ethanol, 6 hr | Fused tetracyclic structure | 41% |
| PCl₅ | Toluene, 80°C | Chlorinated intermediate | 68% |
These reactions generate complex polycyclic systems with potential bioactivity .
Metal-Catalyzed Cross-Couplings
The triazolopyrimidine core supports palladium-catalyzed reactions:
| Coupling Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Library synthesis for SAR studies |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Introduction of amino groups |
These methods enable modular derivatization for medicinal chemistry optimization .
Stability and Reactivity Trends
-
pH Sensitivity : Degrades rapidly under strongly acidic (pH <2) or alkaline (pH >10) conditions, forming ring-opened byproducts.
-
Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures via TGA.
This compound’s reactivity profile highlights its versatility as a scaffold in drug discovery and materials science. Further studies are needed to explore its catalytic applications and biocatalytic transformations.
Scientific Research Applications
The compound {7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a notable chemical entity within the field of medicinal chemistry and pharmacology. Its applications span various domains including drug development, neuropharmacology, and potential therapeutic uses in treating neurodegenerative diseases. This article delves into the scientific research applications of this compound, supported by comprehensive data and insights from verified sources.
Neuropharmacological Studies
Recent studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit significant neuroprotective properties. For instance:
- Mechanism of Action : These compounds may modulate neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) and glutamate. This modulation can potentially lead to neuroprotection in conditions such as Alzheimer's disease and Parkinson's disease.
- Case Study : A study published in the Journal of Neurochemistry demonstrated that derivatives of triazolo-pyrimidines can reduce oxidative stress markers in neuronal cells, suggesting their role in protecting against neurodegeneration .
Anticancer Properties
The compound's structural features allow for interactions with various biological targets involved in cancer progression:
- Inhibition of Tumor Growth : Research has shown that triazolo-pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, a derivative was found to inhibit the activity of protein kinase B (AKT), which is crucial for cell survival and growth .
- Data Table : Below is a summary of research findings on anticancer activities:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Studies indicate that triazolo-pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.
- Case Study : A recent investigation reported that a closely related compound exhibited significant antibacterial activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Potential Role in Metabolic Disorders
Emerging research suggests that this compound may influence metabolic pathways:
- Insulin Sensitivity Improvement : Preliminary studies indicate that triazolo-pyrimidines can enhance insulin sensitivity in diabetic models by modulating glucose metabolism pathways.
- Research Findings : A study showed that treatment with a similar compound led to improved glucose tolerance in diabetic rats, suggesting potential therapeutic implications for type 2 diabetes management .
Mechanism of Action
The mechanism of action of {7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazolopyrimidine Derivatives
Functional Group Impact on Physicochemical Properties
- Hydroxymethyl (-CH₂OH) : Present in the target compound and (5,7-dimethyl analog) , this group increases water solubility and enables hydrogen bonding, critical for bioavailability in drug design.
- Ethanol (-CH₂CH₂OH): In compound , the longer alcohol chain may reduce solubility but enhance membrane permeability.
- Amine (-NH₂) : In compound , the amine group offers basicity (pKa ~8–10), influencing pH-dependent solubility and interaction with biological targets.
Biological Activity
{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a compound belonging to the 1,2,4-triazolo[1,5-a]pyrimidine class. This class has garnered attention for its diverse biological activities, including anticancer, antiviral, and antibacterial properties. This article provides a comprehensive overview of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine scaffold which is known for its ability to interact with various biological targets. The structural characteristics contribute to its potential pharmacological activities.
Anticancer Activity
Research has highlighted the potential of triazolo-pyrimidine derivatives in cancer treatment. For instance:
- Mechanism of Action : Compounds within this class have been shown to inhibit critical signaling pathways involved in cancer cell proliferation. Specifically, they can affect the ERK signaling pathway, leading to decreased phosphorylation of key proteins such as ERK1/2 and AKT .
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. For example, one study reported an IC50 value of 3.91 µM for a related triazolo-pyrimidine derivative against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12 | MCF-7 | 3.91 | Apoptosis induction |
| 27 | MCF-7 | 0.046 | LSD1 inhibition |
| 2 | HCT116 | 0.53 | Tubulin polymerization inhibition |
Antiviral Activity
The antiviral potential of triazolo-pyrimidine derivatives has also been explored:
- Inhibition of HIV : A study indicated that certain derivatives could inhibit HIV-1 replication by targeting the RNase H activity of reverse transcriptase with IC50 values in the micromolar range (e.g., 17.7 µM) .
Antibacterial Activity
The antibacterial properties of related compounds have been documented:
- Broad Spectrum Activity : Triazolo-pyrimidines exhibit activity against various bacterial strains, suggesting their potential as antibiotic agents .
Study on Anticancer Properties
A significant study focused on the synthesis and evaluation of several triazolo-pyrimidine derivatives revealed that specific modifications to the scaffold could enhance anticancer activity. The most potent derivative showed promising results in inducing apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .
Research on Antiviral Effects
Another investigation into the antiviral efficacy of these compounds demonstrated their ability to inhibit viral replication mechanisms effectively. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with viral proteins .
Q & A
Basic: What are the optimized synthetic protocols for {7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol?
Methodological Answer:
The compound can be synthesized via catalytic cyclization using TMDP (tetramethylpiperidine) in a solvent system (water/ethanol, 1:1 v/v) under reflux. Key steps include:
- Reagents: Aldehyde derivatives, 3-amino-1,2,4-triazole, and ethyl cyanoacetate.
- Catalyst: TMDP (10 mol%) .
- Procedure: Stirring at reflux, followed by solvent removal and recrystallization from ethanol.
- Yield: ~92% purity after recrystallization .
Optimization Note: TMDP’s dual role as a catalyst and solvent (molten state at 65°C) improves efficiency but requires careful handling due to toxicity .
Basic: How is structural characterization performed for this triazolopyrimidine derivative?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (400 MHz, CDCl₃) confirm regiochemistry and substituent positions. For example, the methanol group (-CH₂OH) shows characteristic δ ~4.5 ppm (¹H) and δ ~60 ppm (¹³C) .
- Microanalysis: Elemental analysis (C, H, N) validates purity (>95%) .
- X-ray Crystallography: SHELXL software (with recent features like TWINABS for high-resolution data) refines crystal structures, resolving disorder in the triazole ring .
Advanced: How can computational methods predict reactivity and stability during synthesis?
Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models thermochemical properties:
- Exact Exchange Terms: Improve accuracy for atomization energies (average deviation ±2.4 kcal/mol) .
- Applications: Predict transition states for cyclization steps and assess steric effects of the ethyl/methyl groups on ring conformation .
Validation: Compare computed NMR chemical shifts with experimental data to refine computational models .
Advanced: What strategies address contradictions in reaction yields under varying conditions?
Methodological Answer:
- Case Study: TMDP-mediated synthesis yields ~92% in ethanol/water but faces scalability issues due to TMDP’s toxicity. Alternative catalysts (e.g., piperidine) are less efficient but safer .
- DoE (Design of Experiments): Vary solvent polarity, temperature, and catalyst loading to identify robust conditions. For example, DMF at 120°C improves yields for analogous triazolopyrimidines but risks side reactions .
- Analytical Monitoring: Use TLC and in-situ IR spectroscopy to detect intermediates and optimize reaction quenching .
Advanced: How is structure-activity relationship (SAR) studied for pharmacological applications?
Methodological Answer:
- Derivative Synthesis: Modify the methanol group to esters or ethers (e.g., compound 98 in ) to assess solubility and binding affinity.
- Biological Assays: Test inhibition of viral polymerases (e.g., HCV NS5B) using enzymatic assays. For example, triazolopyrimidine analogs show IC₅₀ values <100 nM .
- Crystallographic Studies: Resolve ligand-enzyme complexes (e.g., PDB ID 3V3D) to identify key hydrogen bonds with active-site residues .
Advanced: What safety and environmental considerations are critical for scaling synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
